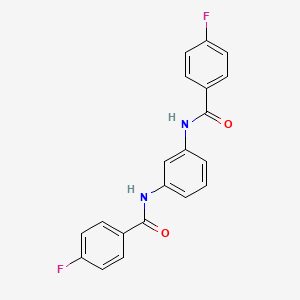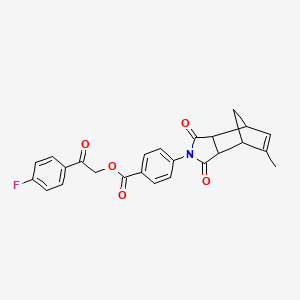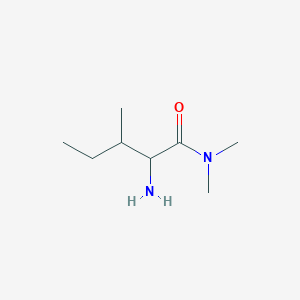![molecular formula C22H16Cl2N2OS2 B12460678 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a dichlorophenylmethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Benzothiazole Moiety: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The benzothiazole derivative is then reacted with a halogenated phenyl compound in the presence of a base to form the desired phenyl-substituted benzothiazole.
Introduction of the Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the phenyl-substituted benzothiazole with a dichlorophenylmethylsulfanyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve the same synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorophenylmethylsulfanyl group.
Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include benzothiazoline derivatives.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzothiazole derivatives.
科学研究应用
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: The compound can be used as a probe to study the interactions of benzothiazole derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as antimicrobial coatings.
作用机制
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with bacterial cell membranes and enzymes. The benzothiazole moiety is known to interfere with bacterial DNA synthesis, while the dichlorophenylmethylsulfanyl group enhances its binding affinity to bacterial proteins, leading to cell death.
相似化合物的比较
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYLACETAMIDE: Lacks the dichlorophenylmethylsulfanyl group, resulting in different biological activity.
2-(2,4-DICHLOROPHENYL)-1,3-BENZOTHIAZOLE: Lacks the acetamide linkage, affecting its solubility and reactivity.
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of a benzothiazole moiety with a dichlorophenylmethylsulfanyl group, which imparts specific antibacterial properties and enhances its binding affinity to bacterial targets .
属性
分子式 |
C22H16Cl2N2OS2 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H16Cl2N2OS2/c23-16-9-8-15(18(24)11-16)12-28-13-21(27)25-17-5-3-4-14(10-17)22-26-19-6-1-2-7-20(19)29-22/h1-11H,12-13H2,(H,25,27) |
InChI 键 |
ZGTYRNLOJKNEIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
![N-(2,6-diethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12460604.png)
![3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B12460612.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)



![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)
![4-[Hydroxy-[4-[[4-[[(1-naphthalenylamino)-oxomethoxy]methyl]phenyl]methylamino]butyl]amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B12460666.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
